N-(4-ethylphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5OS/c1-3-16-6-10-18(11-7-16)23-20(28)14-29-21-13-12-19-24-25-22(27(19)26-21)17-8-4-15(2)5-9-17/h4-13H,3,14H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDXGCYPYULXCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)C)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a triazolopyridazine core, which is known for its diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Structure and Synthesis
The compound can be synthesized through a multi-step process involving the cyclization of appropriate precursors. A common synthetic route includes the reaction of 3-(p-tolyl)-1H-[1,2,4]triazole-5-thiol with 6-chloropyridazine in the presence of a base such as potassium carbonate, typically conducted in polar solvents like dimethylformamide (DMF) at elevated temperatures. This method allows for the formation of the desired thioacetamide derivative efficiently.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. The triazolopyridazine core is known to bind to active sites on enzymes or receptors, leading to inhibition or modulation of their activities. For instance:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or inflammatory responses.
- Receptor Modulation : It could affect receptor signaling pathways, influencing cellular responses and gene expression.
Anticancer Properties
Research has shown that compounds with similar triazolopyridazine structures exhibit significant anticancer activities by targeting various enzymes involved in tumor growth. For instance, derivatives have been reported to inhibit telomerase and histone deacetylase (HDAC), both critical in cancer progression .
Case Study : A study evaluating related compounds demonstrated that certain derivatives exhibited IC50 values as low as 6.2 μM against colon carcinoma cell lines (HCT-116), indicating potent anticancer properties .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial potential. Compounds within this class have shown varying degrees of activity against bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Bacillus pumilus | 50 μg/mL |
| Compound B | Staphylococcus aureus | 20 μg/mL |
| Compound C | Escherichia coli | 30 μg/mL |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the triazole and pyridazine rings can significantly influence potency and selectivity against different biological targets.
Q & A
Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized for yield and purity?
Methodological Answer: The synthesis involves:
- Core Formation : Cyclization of hydrazine derivatives with substituted aldehydes (e.g., p-tolyl aldehydes) under reflux in ethanol or THF .
- Thioacetamide Coupling : Reaction of the triazolopyridazine core with thioacetic acid derivatives in polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C, using triethylamine as a base to deprotonate thiol groups .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to achieve >95% purity . Optimization Tips: Adjust solvent polarity to reduce byproducts, monitor reaction progress via TLC, and use inert atmospheres to prevent oxidation of sulfur groups .
Q. Which analytical techniques are essential for characterizing this compound and confirming its structural integrity?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and coupling patterns (e.g., aromatic protons at δ 7.2–8.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for CHNOS: 441.16 g/mol) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% for pharmacological assays) .
- X-ray Crystallography : Resolve bond angles and confirm stereochemistry in crystalline forms .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationship (SAR) of this compound to enhance its pharmacological profile?
Methodological Answer:
- Analog Synthesis : Introduce substituents (e.g., halogens, methoxy groups) at the phenyl or pyridazine rings to modulate electronic effects .
- Bioassays : Test analogs against target enzymes (e.g., kinase inhibition assays) to correlate substituent effects with IC values .
- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding interactions with active sites (e.g., hydrogen bonding with p-tolyl groups) .
Q. What methodologies are recommended to resolve contradictions in reported biological activities of triazolopyridazine derivatives?
Methodological Answer:
- Standardized Assays : Replicate studies under uniform conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability in IC measurements .
- Meta-Analysis : Aggregate data from PubChem and ChEMBL to identify trends (e.g., fluorinated analogs showing enhanced bioavailability) .
- Proteomic Profiling : Use kinome-wide screening to differentiate off-target effects .
Q. What strategies are effective in elucidating the metabolic stability and degradation pathways of this compound?
Methodological Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS .
- Stability Studies : Expose the compound to simulated gastric fluid (pH 2.0) or UV light to assess degradation kinetics .
- CYP450 Inhibition Assays : Identify enzymes (e.g., CYP3A4) responsible for metabolism using fluorogenic substrates .
Q. How can computational modeling predict the binding affinity of this compound with target enzymes?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess stability of binding poses .
- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors to predict activity .
- Free Energy Perturbation (FEP) : Calculate relative binding energies for analog comparisons .
Q. What experimental approaches are used to determine the mechanism of enzyme inhibition?
Methodological Answer:
- Kinetic Assays : Measure substrate velocity at varying inhibitor concentrations to distinguish competitive vs. non-competitive inhibition .
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (ka/kd) to determine affinity (KD) .
- Isothermal Titration Calorimetry (ITC) : Measure enthalpy changes during binding to confirm thermodynamic drivers .
Q. How to address solubility challenges in biological testing of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
